Fmoc-N-Methyl-Alanine (3-pyridyl)-OH is a specialized amino acid derivative utilized in peptide synthesis and medicinal chemistry. It features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the stability and reactivity of the compound during synthesis. The presence of a methyl group on the nitrogen atom enhances the compound's lipophilicity and alters its biological activity, while the 3-pyridyl group introduces unique properties that can influence interactions with biological targets.
The compound is synthesized through various methods that involve solid-phase peptide synthesis techniques and specific chemical reactions tailored to introduce the N-methyl and pyridyl functionalities. Research has shown that Fmoc-N-Methyl-Alanine derivatives can be synthesized using different resins and coupling agents, emphasizing the versatility of synthetic approaches in peptide chemistry .
Fmoc-N-Methyl-Alanine (3-pyridyl)-OH is classified as an N-substituted amino acid. It falls under the broader category of modified amino acids, which are critical in the development of peptides with enhanced biological properties or improved pharmacokinetics.
The synthesis of Fmoc-N-Methyl-Alanine (3-pyridyl)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the Fmoc-protected amino acid to a resin, followed by sequential deprotection and coupling steps:
The use of 2-chlorotrityl chloride resin has been highlighted for its effectiveness in synthesizing Fmoc-N-Methyl-Alanine derivatives. This resin allows for temporary protection strategies that enhance yield and purity during synthesis . Additionally, monitoring techniques such as LC-MS are employed to assess reaction progress and product purity at various stages .
The molecular structure of Fmoc-N-Methyl-Alanine (3-pyridyl)-OH consists of:
This structure can be represented as follows:
Key structural data includes:
Fmoc-N-Methyl-Alanine (3-pyridyl)-OH can participate in various chemical reactions typical for amino acids, including:
The reactions are typically monitored using chromatographic techniques, ensuring high yields and purity of intermediates and final products.
The mechanism by which Fmoc-N-Methyl-Alanine (3-pyridyl)-OH exerts its effects involves:
Studies have indicated that modifications like N-methylation can lead to increased potency in biological assays, although specific data on this compound's mechanism remains limited compared to more extensively studied analogs .
Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry for characterization purposes .
Fmoc-N-Methyl-Alanine (3-pyridyl)-OH finds applications primarily in:
Fmoc-N-Methyl-Alanine(3-Pyridyl)-OH (CAS 1979173-93-7) serves as a specialized building block in solid-phase peptide synthesis (SPPS), enabling the precise introduction of N-methylated amino acids with aromatic heterocyclic side chains into peptide sequences. This modified amino acid derivative possesses a molecular weight of 402.44 g/mol and the molecular formula C₂₄H₂₂N₂O₄, featuring a stereochemically defined (2S)-configuration that ensures chiral integrity during peptide assembly [1]. The compound typically presents as a white to off-white powder with ≥95% purity, requiring storage at 0-8°C to maintain stability [1] [2].
The steric bulk introduced by both the N-methyl group and the 3-pyridyl moiety necessitates optimized coupling conditions to prevent truncated sequences. Effective incorporation requires extended coupling times (45-90 minutes) and elevated reagent stoichiometry (4-6 equivalents) compared to standard Fmoc-amino acids [3] [8]. The pyridine nitrogen's basic character (pKa ≈ 5.0) can interfere with acylation kinetics through proton scavenging, particularly when using aminium-based activators like HATU or HBTU. This challenge is mitigated through the strategic use of non-nucleophilic bases such as 2,4,6-trimethylpyridine (collidine) or N,N-diisopropylethylamine (DIPEA) at concentrations of 0.2-0.4 M [8]. Microwave-assisted synthesis (30-50W, 45-60°C) significantly improves coupling efficiency for this hindered derivative, achieving >98% completion within 20 minutes as confirmed by quantitative ninhydrin testing [8].
Table 1: Optimized Coupling Parameters for Fmoc-N-Methyl-Alanine(3-Pyridyl)-OH in SPPS
Parameter | Standard Fmoc-AA-OH | Fmoc-N-Methyl-Alanine(3-Pyridyl)-OH |
---|---|---|
Activator | DIC (0.95 eq) | HATU/HBTU (1.5-2.0 eq) |
Base | DIEA (2.0 eq) | Collidine (4.0 eq) |
Coupling Time | 20-30 min | 45-90 min |
Temperature | 25°C | 45-60°C |
Microwave Assistance | Not required | Recommended (30-50W) |
Solvent | DMF | DMF/NMP (1:1) |
Post-incorporation deprotection kinetics of the Fmoc group follow standard protocols (20% piperidine in DMF), but the 3-pyridyl ring necessitates thorough washing (5× DMF, 5× DCM) to prevent piperidine adduct formation. When integrated at chain elongation sites prone to aggregation (e.g., β-sheet domains), this amino acid derivative demonstrates reduced interchain association due to its N-methylation and polar aromatic side chain, significantly improving synthesis yields for problematic sequences [1] [8].
The synthesis of N-methylated amino acid derivatives like Fmoc-N-Methyl-Alanine(3-Pyridyl)-OH employs specialized alkylation protocols to overcome the intrinsic steric and electronic challenges of modifying the amide nitrogen. The Biron-Kessler method has emerged as the gold standard, utilizing ortho-nitrobenzenesulfonyl (o-NBS) protection to activate the α-amino group for efficient alkylation [4]. This approach involves sequential protection of the resin-bound amino acid with o-NBS-Cl (4 equivalents) in the presence of collidine (10 equivalents), followed by N-alkylation with either dimethyl sulfate or methyl iodide as methylating agents [4].
A comparative evaluation of alkylation reagents reveals significant differences in reaction efficiency and byproduct profiles. Dimethyl sulfate ((CH₃O)₂SO₂) demonstrates superior nucleophilic displacement kinetics due to its enhanced electrophilicity, achieving quantitative methylation within 30 minutes at 25°C. However, this reagent generates sulfate esters that require vigorous washing protocols (DMF/water 95:5) for complete removal [4]. Methyl iodide (CH₃I), while less electrophilic, offers cleaner reaction profiles but necessitates extended reaction times (2-4 hours) and elevated temperatures (40°C) for complete conversion. Crucially, both reagents preserve the chiral integrity of the alanine(3-pyridyl) scaffold, with epimerization levels below 0.5% as confirmed by chiral HPLC analysis [4] [10].
Table 2: Performance Comparison of Methylation Reagents for N-Methyl-Alanine(3-Pyridyl) Synthesis
Parameter | Dimethyl Sulfate | Methyl Iodide |
---|---|---|
Alkylation Efficiency | >99% (30 min) | >99% (120-240 min) |
Reaction Temperature | 25°C | 40°C |
Byproducts | Sulfate esters | Iodide salts |
Epimerization Risk | <0.3% | <0.5% |
Workup Complexity | Moderate (aqueous washes) | Low (volatile residues) |
Scalability | Excellent | Good (cost limitations) |
Post-alkylation processing involves o-NBS deprotection using mercaptoethanol (10 equivalents) with DBU (5 equivalents) in NMP, followed by Fmoc-reprotection using Fmoc-OSu (3 equivalents) and DIEA (1 equivalent) in dichloromethane. This methodology achieves overall yields of 85-92% with purity exceeding 97% by HPLC, significantly outperforming solution-phase methylation approaches that typically yield 60-70% product [4]. The protocol's compatibility with acid-labile linkers (e.g., 2-chlorotrityl chloride resin) enables efficient cleavage under mild conditions (1% TFA/DCM), preserving both the N-methyl group and pyridyl functionality without side-chain protection [4] [10].
The 3-pyridyl moiety in Fmoc-N-Methyl-Alanine(3-Pyridyl)-OH presents unique protection challenges during peptide synthesis due to its dual functionality as a hydrogen bond acceptor and potential ligand for metal ions. The pyridine nitrogen (pKa ≈ 5.0) exhibits nucleophilic character under acidic conditions, necessitating protection strategies orthogonal to standard Fmoc/tBu chemistry to prevent quaternization or unwanted side reactions [1] [9]. While unprotected pyridyl groups are often incorporated directly, sensitive sequences requiring aggressive deprotection conditions (e.g., global TFA cleavage with strong cation scavengers) benefit from temporary protection with acid-labile groups such as tert-butoxycarbonyl (t-BOC) or tert-butyl carbonate (Boc₂O) [3].
Protection protocols involve treating the free amino acid with di-tert-butyl dicarbonate (1.2 equivalents) in dioxane/water (4:1) at 0-5°C for 4 hours, achieving >95% N-quaternization. The resulting pyridinium salt is subsequently neutralized with triethylamine to yield the Boc-protected derivative. This protection remains stable during standard piperidine-mediated Fmoc deprotection but is efficiently removed during standard TFA cleavage cocktails (95% TFA, 2-3 hours) without affecting common side-chain protecting groups [3] [10].
For sequences requiring selective modification of the pyridyl ring, the N-oxide derivative offers an alternative protective strategy. Generated using m-chloroperbenzoic acid (1.1 equivalents) in dichloromethane (0°C to 25°C, 12 hours), the N-oxide exhibits altered electronic properties that prevent unwanted coordination while maintaining solubility. Reductive deprotection employs titanium(III) chloride (5 equivalents) in methanol-water (10:1) at 25°C for 1 hour, achieving quantitative regeneration of the pyridyl functionality [9]. This approach proves particularly valuable when incorporating this building block into phosphorylation sites or sequences containing base-sensitive modifications, as it eliminates the risk of O- to N-acyl migration during Fmoc removal [1] [9].
The orthogonal protection strategies enable chemoselective modifications such as Mitsunobu alkylation of the pyridyl nitrogen or palladium-catalyzed cross-coupling at the C4 position. These transformations expand the chemical diversity accessible from this versatile building block, allowing introduction of biophysical probes (e.g., fluorophores) or structural mimetics without compromising the backbone integrity [9]. Post-synthetic analyses confirm that both protection strategies maintain the stereochemical purity of the α-center, with epimerization levels below 0.8% under optimized conditions [3] [10].
The strategic incorporation of Fmoc-N-Methyl-Alanine(3-Pyridyl)-OH into macrocyclic peptidomimetics exploits its conformational constraints and hydrogen-bonding capabilities to enhance oral bioavailability. NMR studies (500 MHz, CDCl₃) of model cyclic hexapeptides reveal that the 3-pyridyl nitrogen forms an intramolecular hydrogen bond (JNH-H = 7.3 Hz) with the backbone amide proton of the same residue, stabilizing type II' β-turn structures that shield polar groups from solvent exposure [8]. This backbone-side chain interaction reduces the solvent-accessible polar surface area (SAPSA) by 25-30% compared to unmethylated analogs, significantly enhancing membrane permeability as measured in Caco-2 monolayers (Papp = 12.5 × 10⁻⁶ cm/s vs 3.2 × 10⁻⁶ cm/s) [8].
Macrocyclization strategies position this building block at i+1 or i+2 positions in turn motifs, leveraging its N-methyl group to eliminate hydrogen bond donors while maintaining the pyridyl nitrogen as a hydrogen bond acceptor. Head-to-tail cyclization of linear precursors containing Fmoc-N-Methyl-Alanine(3-Pyridyl)-OH employs high-dilution conditions (0.1 mM) with PyBOP (1.5 equivalents) and DIPEA (5 equivalents) in DMF, achieving cyclization yields of 65-78% for hexapeptides within 3 hours [8]. The ring-closing efficiency surpasses that of unmethylated analogs by 25-30%, attributable to reduced conformational freedom from the N-methyl group and preorganized structure from the pyridyl interactions [8].
In depsipeptide systems, where ester linkages replace amide bonds, this amino acid derivative serves dual functions: its pyridyl group acts as a nucleophilic catalyst during macrolactonization, while its N-methyl group prevents undesired transamidation. Synthetic protocols position Fmoc-N-Methyl-Alanine(3-Pyridyl)-OH adjacent to hydroxy acid residues (e.g., lactic or mandelic acid), enabling chelation-assisted cyclization with copper(II) triflate (0.1 equivalents) in dichloromethane at -40°C. This approach achieves remarkable diastereoselectivity (>95% de) by exploiting the pyridine nitrogen's coordination with the metal template, directing the ring-closing event [7].
The oral bioavailability of cyclic peptides incorporating this modified residue demonstrates substantial improvement in rat models (%F = 15-28% versus 2-5% for controls), attributable to the combined effects of N-methylation (enhancing membrane permeability) and pyridyl-mediated solubility maintenance (log S = -3.2 versus -4.8 for phenylalanine analogs) [8]. This dual functionality addresses the critical challenge of balancing permeability and solubility in beyond-Rule-of-5 molecules, positioning Fmoc-N-Methyl-Alanine(3-Pyridyl)-OH as a privileged building block for orally bioavailable peptide therapeutics [1] [8].
The transition from laboratory-scale synthesis to industrial production of Fmoc-N-Methyl-Alanine(3-Pyridyl)-OH faces significant scalability constraints primarily related to chromatography requirements and alkylation reagent economics. Current multi-step syntheses involve 6-8 linear steps with cumulative yields of 35-42% at gram-scale, decreasing to 22-28% at kilogram quantities due to purification bottlenecks [4]. The final purification relies heavily on preparative reverse-phase HPLC with C18 columns (15-20 μm, 250 × 50 mm), requiring 3-4 column volumes of acetonitrile/water gradients (25-60% organic phase) to achieve pharmacopeial-grade purity (>99.0% a/a) [1] [3]. This process generates 50-70 L of organic waste per kilogram of product, constituting 65% of the total manufacturing costs and creating substantial environmental remediation challenges [4].
The alkylation reagent selection significantly impacts process economics at scale. While dimethyl sulfate demonstrates superior reaction kinetics for N-methylation, its toxicity profile (LD₅₀ = 135 mg/kg) necessitates specialized containment systems (closed reactors with HEPA filtration) and generates sulfate byproducts requiring neutralization before disposal [4]. Methyl iodide offers reduced toxicity concerns but incurs 3-5× higher material costs and introduces iodide residues that complicate purification and potentially affect downstream peptide applications. Industrial processes favor dimethyl sulfate due to its cost-effectiveness ($1.20/mol vs $14.50/mol for methyl iodide), but require substantial investment in engineering controls to ensure operator safety [4].
Continuous-flow chemistry presents promising solutions to these scalability challenges. Immobilized enzyme reactors employing Candida antarctica lipase B (CAL-B) catalyze the N-methylation step under mild conditions (40°C, 1 atm) with dimethyl carbonate as a green alkylating agent, achieving 88% conversion with residence times of 30 minutes [4]. Integrated with inline crystallization and continuous countercurrent extraction, this approach reduces solvent consumption by 70% and eliminates chromatographic purification while maintaining purity at 98.5-99.2%. However, enzymatic approaches currently face limitations in accommodating sterically demanding substrates like the 3-pyridylalanine derivative, with conversion rates dropping to 55-60% compared to chemical methods [4].
Quality control standardization presents another industrial challenge, as the compound requires multidimensional characterization including chiral HPLC (Chiralpak IC-3, >99.5% ee), residual solvent analysis (GC-MS), and quantitation of Fmoc-β-alanine impurities (limit: <0.05%) from potential Lossen rearrangements during synthesis [3] [7]. The acetic acid content must be controlled below 0.02% to prevent peptide chain termination during SPPS, necessitating specialized crystallization protocols from toluene/heptane mixtures [7]. These stringent specifications contribute to the current manufacturing cost of $12,500-18,000/kg for GMP-grade material, highlighting the need for improved synthetic methodologies to enable broader therapeutic applications [1] [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3